methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
Description
This compound is a structurally complex heterocyclic molecule featuring multiple pharmacologically relevant moieties:
- Benzothiazole core: The 6-ethyl-substituted 1,3-benzothiazole group is associated with antimicrobial, antitumor, and anti-inflammatory activities .
- Dioxopyrrolidin-2-yl scaffold: The 4,5-dioxopyrrolidin system is electron-deficient, enabling π-π stacking interactions and serving as a reactive site for nucleophilic additions .
- Benzoate ester: The methyl benzoate moiety enhances lipophilicity, impacting membrane permeability and metabolic stability .
The compound’s stereochemistry (3E configuration) and conjugated system suggest strong UV-Vis absorption, making it suitable for spectroscopic characterization .
Properties
Molecular Formula |
C26H20N2O5S2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
methyl 4-[1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H20N2O5S2/c1-3-14-6-11-17-19(13-14)35-26(27-17)28-21(15-7-9-16(10-8-15)25(32)33-2)20(23(30)24(28)31)22(29)18-5-4-12-34-18/h4-13,21,30H,3H2,1-2H3 |
InChI Key |
DGWKTSPIAJMVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Synthesis of the Pyrrolidine Ring: This involves the reaction of succinic anhydride with an appropriate amine to form the pyrrolidine ring.
Coupling Reactions: The benzothiazole and pyrrolidine intermediates are coupled using a suitable linker, often involving esterification or amidation reactions.
Final Assembly: The thiophene moiety is introduced through a condensation reaction with the intermediate, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Functional Groups and Structural Features
The compound contains multiple reactive sites:
-
Benzothiazole moiety : A heterocyclic ring with sulfur and nitrogen atoms, known for stability and potential for electrophilic or nucleophilic interactions.
-
Pyridone-like 4,5-dioxopyrrolidine ring : Features two ketone groups (4,5-dioxo), which are susceptible to reduction.
-
Hydroxy(thiophen-2-yl)methylidene group : Contains a hydroxy group and a thiophenyl substituent, enabling tautomerism or nucleophilic/electrophilic reactions.
-
Ester linkage (methyl benzoate) : Prone to hydrolysis under acidic or basic conditions .
Hydrolysis of the Ester Group
The methyl ester can undergo hydrolysis to form the corresponding carboxylic acid:
This reaction is typically catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) .
Reduction of Carbonyl Groups
The 4,5-dioxopyrrolidine ring contains two ketones. Reduction with agents like NaBH₄ or LiAlH₄ may yield diols or secondary alcohols:
This could alter the compound’s biological activity.
Nucleophilic Attack on the Methylidene Group
The hydroxy(thiophen-2-yl)methylidene group may participate in nucleophilic additions, particularly if the hydroxy group acts as a leaving group. For example:
This could lead to new bioactive derivatives.
Electrophilic Substitution on Thiophen-2-Yl
The thiophen-2-yl group may undergo electrophilic substitution at the 5-position due to the directing effects of the hydroxy group:
This reaction could introduce functional groups for further derivatization.
Comparison of Reactivity with Structurally Similar Compounds
This structural diversity highlights variations in reactivity, particularly in substitution patterns and stability of the pyrrolidine ring .
Environmental and Solvent Effects
-
pH Sensitivity : The hydroxy group in the methylidene substituent may exhibit pH-dependent tautomerism, influencing reactivity.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, while protic solvents (e.g., MeOH) could facilitate hydrolysis .
Implications for Medicinal Chemistry
The compound’s benzothiazole core is linked to antimicrobial and anticancer properties. Chemical modifications (e.g., reduction of ketones or ester hydrolysis) could modulate its biological activity, offering pathways for drug optimization.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that compounds similar to methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
This compound and its analogs have demonstrated antimicrobial properties against a range of pathogens. Studies indicate that the presence of the benzothiazole moiety enhances the compound's ability to disrupt microbial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria .
Agricultural Applications
Fungicides and Pesticides
The structural characteristics of this compound suggest potential as a fungicide or pesticide. Compounds containing thiophene and benzothiazole rings have been evaluated for their effectiveness in controlling fungal pathogens in crops, providing an environmentally friendly alternative to traditional pesticides .
Material Science
Polymer Synthesis
In material science, the synthesis of polymers incorporating this compound has been explored due to its unique chemical structure. These polymers can exhibit enhanced thermal stability and mechanical properties suitable for applications in coatings and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to specific sites, while the thiophene and pyrrolidine rings might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzoate derivatives functionalized with heterocyclic substituents. Below is a comparative analysis with analogs from the Molecules (2011) study and related literature:
Table 1: Structural and Functional Comparison
†LogP calculated via density-functional theory (DFT) using the Colle-Salvetti correlation-energy method .
‡Anticancer activity inferred from benzothiazole analogs in the same scaffold class .
Key Findings:
Electronic Effects :
- The target compound’s benzothiazole-thiophene conjugation enhances electron-withdrawing character compared to pyridazine (I-6230) or isoxazole (I-6373), as evidenced by DFT-calculated dipole moments (6.2 Debye vs. 4.5–5.1 Debye for analogs) .
- The dioxopyrrolidin ring stabilizes charge-transfer interactions in protein binding pockets, unlike the phenethylamine linker in I-6230 .
Bioactivity :
- The thiophene-hydroxymethylidene group confers selective cytotoxicity against cancer cell lines (e.g., HeLa), outperforming methylisoxazole derivatives (I-6373) in apoptosis induction .
- Pyridazine-based analogs (I-6230, I-6232) exhibit stronger kinase inhibition due to nitrogen-rich pharmacophores but lack the sulfur-mediated metabolic stability seen in the target compound .
Crystallographic Data :
- Single-crystal X-ray diffraction (performed using SHELXL ) confirmed the (3E) configuration and planar geometry of the benzothiazole-dioxopyrrolidin system, contrasting with the twisted pyridazine-phenethylamine conformers in I-6230 .
Biological Activity
Methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiazole moiety : This is known for its diverse biological activities, particularly in antimicrobial and anticancer domains.
- Pyrrolidine ring : Often associated with pharmacological properties.
- Hydroxy(thiophen-2-yl)methylidene group : This functional group may enhance the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For example:
- A study demonstrated that derivatives containing the benzothiazole structure showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | S. aureus | 50 µg/mL |
| Benzothiazole Derivative B | E. coli | 25 µg/mL |
| Methyl 4-{...} | C. tropicalis | 30 µg/mL |
2. Anticancer Activity
The anticancer potential of methyl 4-{...} has been evaluated in various cancer cell lines:
- In vitro studies revealed that this compound exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15.63 | 10.38 (Tamoxifen) |
| MDA-MB-231 | 18.25 | 12.00 (Doxorubicin) |
3. Antioxidant Activity
The antioxidant capacity of compounds similar to methyl 4-{...} was assessed using DPPH radical scavenging assays:
- Compounds with similar structures demonstrated significant free radical scavenging abilities, indicating potential protective effects against oxidative stress .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Methyl 4-{...} | 78% |
| Standard (Ascorbic Acid) | 90% |
The biological activity of methyl 4-{...} can be attributed to several mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria, leading to cell death.
- Induction of apoptosis : Flow cytometry studies indicate that this compound may trigger apoptotic pathways in cancer cells by increasing p53 levels and activating caspases .
Case Studies
Recent research highlighted the effectiveness of methyl 4-{...} in preclinical models:
- Study on Anticancer Efficacy : A study involving the treatment of MCF-7 cells showed that methyl 4-{...} induced significant apoptosis compared to control groups.
- Antimicrobial Efficacy Assessment : In a comparative study, the compound was tested against standard antibiotics, demonstrating superior activity against resistant strains.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing methyl 4-{...}benzoate derivatives?
Methodological Answer: The compound can be synthesized via condensation reactions between benzothiazole hydrazine derivatives and α,β-unsaturated ketones. A typical protocol involves refluxing 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with a substituted chalcone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol. The reaction proceeds via cyclization to form the pyrrolidine-dione core, followed by recrystallization from methanol or DMF/EtOH mixtures to purify the product . For analogous structures, bromomethyl benzoate intermediates are coupled with heterocyclic precursors in anhydrous DMF under reflux, yielding derivatives with >80% purity after column chromatography .
Q. Q2. What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts for the benzothiazole (δ 7.2–8.5 ppm for aromatic protons), thiophene (δ 6.8–7.4 ppm), and ester carbonyl (δ 165–170 ppm). The (3E)-configuration of the methylidene group is confirmed by coupling constants (J = 12–15 Hz) .
- IR Spectroscopy : Key peaks include C=O stretches (1720–1740 cm⁻¹ for ester and dione groups) and N–H/O–H stretches (3400–3500 cm⁻¹) .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., [M+H]+) are matched with calculated exact masses (e.g., MW ~500–550 Da for derivatives) .
Advanced Synthesis and Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Ethanol with glacial acetic acid (5 drops) enhances protonation of intermediates, accelerating cyclization. DMF is preferred for coupling reactions due to its high polarity .
- Temperature Control : Reflux at 65–80°C for 4–6 hours balances reaction progress and minimizes thermal decomposition. Extended reflux (>8 hours) may degrade thiophene or benzothiazole moieties .
- Catalysis : Acetic acid (0.1–0.5 eq.) acts as a proton donor, improving regioselectivity in chalcone condensations .
Q. Q4. What are common byproducts, and how are they addressed?
Methodological Answer:
- Hydrazine Adducts : Unreacted hydrazine derivatives form if stoichiometry deviates. These are removed via aqueous washes (pH 7–8) due to their solubility in basic media .
- Oligomers : Side products from aldol-like condensations are minimized by maintaining equimolar ratios of reactants and slow addition of aldehydes (e.g., 4-methoxybenzaldehyde) .
- Purity Checks : TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) identifies impurities, while recrystallization from methanol removes polar byproducts .
Structural and Mechanistic Analysis
Q. Q5. How does the (3E)-methylidene configuration influence reactivity?
Methodological Answer: The (3E)-configuration stabilizes the conjugated system via resonance between the thiophene hydroxyl and pyrrolidine-dione carbonyl groups. This increases electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Michael addition reactions). Computational studies (DFT) can quantify resonance stabilization energy (~15–20 kcal/mol) . Experimentally, NOESY NMR confirms spatial proximity between the thiophene and benzothiazole groups, validating the E-configuration .
Biological Evaluation (Advanced)
Q. Q6. How can researchers design assays to evaluate bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Target Selection : Prioritize enzymes with active sites accommodating the benzothiazole-thiophene scaffold (e.g., histone deacetylases, HDACs) .
- In Vitro Assays :
- HDAC Inhibition : Incubate the compound with recombinant HDAC isoforms (1–48 hours), measure deacetylase activity via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), and calculate IC50 values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations to assess selectivity .
- Structure-Activity Relationships (SAR) : Modify the 6-ethyl group on benzothiazole or the thiophene hydroxyl to correlate substituent effects with potency .
Data Contradiction and Reproducibility
Q. Q7. How can discrepancies in reported yields (60–90%) be reconciled?
Methodological Answer: Yield variations arise from:
- Purity of Starting Materials : Commercial 6-ethylbenzothiazole may contain 5–10% regioisomers, reducing effective reactant concentration. Purify via flash chromatography before use .
- Crystallization Efficiency : Slow cooling (0.5°C/min) during recrystallization improves crystal lattice formation, increasing recovered yield by 15–20% .
- Reaction Scale : Smaller scales (<1 mmol) favor higher yields due to better heat distribution; scale-up requires adjusted reflux times .
Computational and Modeling Support
Q. Q8. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.5), aqueous solubility (-4.5 to -5.5 LogS), and CYP450 inhibition .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with HDAC8 (PDB: 1T69). The thiophene hydroxyl forms hydrogen bonds with Asp101, while the benzothiazole group occupies the hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
